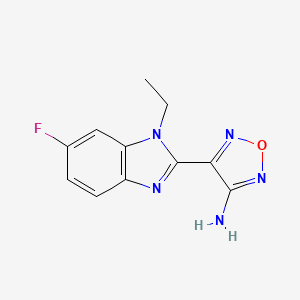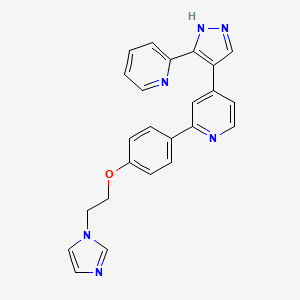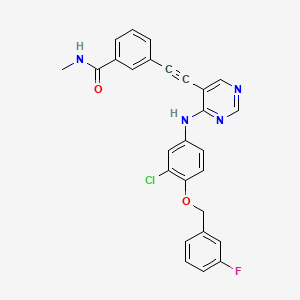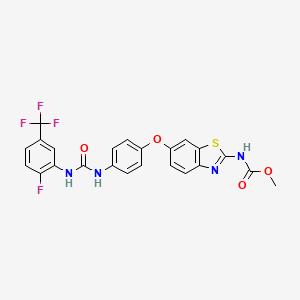![molecular formula C22H19N5O4 B10755036 methyl N-(6-{4-[(phenylcarbamoyl)amino]phenoxy}-1H-1,3-benzodiazol-2-yl)carbamate](/img/structure/B10755036.png)
methyl N-(6-{4-[(phenylcarbamoyl)amino]phenoxy}-1H-1,3-benzodiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW694590A, also known as UNC10112731, is a chemical compound with the molecular formula C22H19N5O4 and a molecular weight of 417.42. It is a MYC protein stabilizer that increases endogenous MYC protein levels. Additionally, GW694590A targets receptor tyrosine kinases, inhibiting Discoidin Domain Receptor 2, KIT, and Platelet-Derived Growth Factor Receptor alpha by 81%, 68%, and 67% respectively at a concentration of 1 micromolar .
Preparation Methods
The synthetic routes and reaction conditions for GW694590A are not widely documented in public literature. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve multi-step organic synthesis processes, including the formation of the core structure followed by functional group modifications to achieve the desired biological activity.
Chemical Reactions Analysis
GW694590A undergoes various chemical reactions, primarily involving its interaction with protein kinases. The compound is known to inhibit protein kinases across ATP-dependent and ATP-independent luciferases, affecting the Fluc reporter gene . Common reagents and conditions used in these reactions include kinase inhibitors and specific assay conditions to measure the inhibition rates. The major products formed from these reactions are typically the inhibited kinase proteins and altered gene expression profiles.
Scientific Research Applications
GW694590A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study protein kinase inhibition and MYC protein stabilization.
Biology: Employed in research to understand the role of MYC protein in cellular processes and its stabilization.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents targeting receptor tyrosine kinases.
Mechanism of Action
GW694590A exerts its effects by stabilizing the MYC protein, thereby increasing its endogenous levels. It also targets receptor tyrosine kinases, inhibiting Discoidin Domain Receptor 2, KIT, and Platelet-Derived Growth Factor Receptor alpha. The inhibition rates are 81%, 68%, and 67% respectively at a concentration of 1 micromolar . The molecular targets and pathways involved include the MYC protein degradation pathway and receptor tyrosine kinase signaling pathways.
Comparison with Similar Compounds
GW694590A is unique in its dual role as a MYC protein stabilizer and a receptor tyrosine kinase inhibitor. Similar compounds include:
GW2580: A selective inhibitor of the colony-stimulating factor 1 receptor.
Imatinib: A tyrosine kinase inhibitor used in the treatment of multiple cancers.
Dasatinib: Another tyrosine kinase inhibitor with broader activity against multiple kinases.
Compared to these compounds, GW694590A’s ability to stabilize MYC protein while inhibiting multiple receptor tyrosine kinases makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N5O4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl N-[6-[4-(phenylcarbamoylamino)phenoxy]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C22H19N5O4/c1-30-22(29)27-20-25-18-12-11-17(13-19(18)26-20)31-16-9-7-15(8-10-16)24-21(28)23-14-5-3-2-4-6-14/h2-13H,1H3,(H2,23,24,28)(H2,25,26,27,29) |
InChI Key |
LSYSLIJSKJGOJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-Dimethoxyphenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10754973.png)

![1-(3-methoxyphenyl)-3-methyl-N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754995.png)
![1-[3-(propylamino)phenyl]-N-(pyridin-4-ylmethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754997.png)
![N-{4'-[(Cyclopropylmethyl)carbamoyl]-6-Methylbiphenyl-3-Yl}-2-Morpholin-4-Ylpyridine-4-Carboxamide](/img/structure/B10754998.png)



![N-[(4-chlorophenyl)methyl]-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B10755016.png)
![3-({[4-({2-[(methoxycarbonyl)amino]-1H-1,3-benzodiazol-6-yl}oxy)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B10755023.png)



